molecular formula C19H18FNO B2792187 (2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide CAS No. 1207062-07-4

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide

Cat. No.: B2792187
CAS No.: 1207062-07-4
M. Wt: 295.357
InChI Key: LSOVXBBUBZAIEE-IZZDOVSWSA-N
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Description

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide is a synthetic organic compound with the molecular formula C19H18FNO. It is characterized by the presence of a cinnamamide moiety linked to a cyclopropyl group substituted with a 4-fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: The cyclopropyl group is synthesized by reacting 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions.

    Coupling with cinnamic acid: The cyclopropyl intermediate is then coupled with cinnamic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide has several scientific research applications, including:

Comparison with Similar Compounds

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide can be compared with other cinnamamide derivatives, such as:

  • N-(4-chlorophenyl)cinnamamide
  • N-(4-methoxyphenyl)cinnamamide
  • N-(4-nitrophenyl)cinnamamide

These compounds share a similar cinnamamide backbone but differ in their substituents on the aromatic ring. The presence of different substituents can significantly influence their biological activities and chemical properties. For example, the fluorophenyl group in this compound may enhance its lipophilicity and membrane permeability compared to other derivatives .

Properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOVXBBUBZAIEE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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